27-p-Coumaroyloxyursolic acid

Description

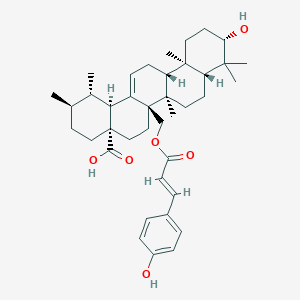

Structure

3D Structure

Properties

Molecular Formula |

C39H54O6 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-24-15-20-38(34(43)44)21-22-39(23-45-32(42)14-9-26-7-10-27(40)11-8-26)28(33(38)25(24)2)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-12,14,24-25,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,25+,29+,30-,31+,33+,36+,37-,38+,39+/m1/s1 |

InChI Key |

RZHJGXXCTIXCRI-HLWIYMQRSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)COC(=O)/C=C/C6=CC=C(C=C6)O)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

27-CAUA; 27 CAUA; 27CAUA |

Origin of Product |

United States |

Natural Occurrence and Isolation of 27 P Coumaroyloxyursolic Acid

Plant Sources and Distribution

The pentacyclic triterpenoid (B12794562) 27-p-Coumaroyloxyursolic acid has been identified and isolated from a variety of plant species across different families. Its presence is well-documented in the leaves, aerial parts, and rhizomes of these plants. This compound exists in both trans and cis isomeric forms, often found together within the same plant source. The isolation and characterization of this compound and its isomers have been accomplished through various chromatographic and spectroscopic techniques.

Identification in Pleiocarpa pycnantha (Apocynaceae)

Pleiocarpa pycnantha, a plant belonging to the Apocynaceae family and found throughout tropical Africa, is a known source of this compound. jocpr.comcabidigitallibrary.orgresearchgate.netjocpr.com Phytochemical analyses of the leaves of this plant have revealed the presence of both the 27-p-E-coumaroyloxyursolic acid and 27-p-Z-coumaroyloxyursolic acid isomers. jocpr.comcabidigitallibrary.orgresearchgate.netjocpr.comuwc.ac.za The isolation of these compounds was achieved from an ethanolic extract of the leaves. uwc.ac.za

Detection in Ilex kudincha (Aquifoliaceae)

The leaves of Ilex kudincha, a species used to make the traditional Chinese herbal tea known as Kudingcha, have been found to contain both 27-trans-p-coumaroyloxyursolic acid and 27-cis-p-coumaroyloxyursolic acid. acs.orgnih.govnih.gov Activity-guided fractionation of a methanol (B129727) extract of the leaves led to the successful isolation of these triterpenes. acs.orgnih.gov Spectroscopic methods were utilized to identify and characterize the isolated compounds. acs.orgnih.gov The presence of these compounds contributes to the diverse phytochemical profile of this plant. nih.gov

Isolation from Plumeria obtusa (Apocynaceae)

Plumeria obtusa, another member of the Apocynaceae family, has been a subject of phytochemical investigation, leading to the isolation of this compound from its leaves. datapdf.comasianpubs.org Specifically, both 27-p-E-coumaroyloxyursolic acid and 27-p-Z-coumaroyloxyursolic acid have been identified. datapdf.comasianpubs.org The isolation process involved chromatographic separation of a petroleum ether-EtOAc soluble portion of the plant extract. datapdf.com

Presence in Viburnum jucundum (Adoxaceae)

The aerial parts of Viburnum jucundum have been shown to contain this compound. Through a bioactivity-guided fractionation of an acetonic extract, both 27-p-Z-coumaroyloxyursolic acid and 27-p-E-coumaroyloxyursolic acid were isolated. thieme-connect.comyolanda-rios.net The cis isomer, 27-p-Z-coumaroyloxyursolic acid, was obtained as an amorphous white powder. thieme-connect.comyolanda-rios.net This was the first phytochemical analysis performed on this particular plant species. thieme-connect.com

Characterization in Carissa carandas (Apocynaceae)

Studies on the fresh leaves of Carissa carandas have led to the isolation and characterization of 27-O-Z-p-coumaroyl ursolic acid. researchgate.netnih.gov This compound was identified among other natural products through modern spectroscopic techniques, including 1H-NMR and 13C-NMR, and by comparison with reported data. researchgate.netnih.gov Notably, this was the first time this specific compound was isolated from the Carissa genus. researchgate.netnih.gov

Identification in Millettia speciosa (Fabaceae)

Data Tables

Table 1: Plant Sources of this compound

| Plant Species | Family | Part(s) of Plant | Isomers Identified |

| Pleiocarpa pycnantha | Apocynaceae | Leaves | E and Z isomers jocpr.comcabidigitallibrary.orgresearchgate.netjocpr.comuwc.ac.za |

| Ilex kudincha | Aquifoliaceae | Leaves | trans and cis isomers acs.orgnih.govnih.gov |

| Plumeria obtusa | Apocynaceae | Leaves | E and Z isomers datapdf.comasianpubs.org |

| Viburnum jucundum | Adoxaceae | Aerial parts | E and Z isomers thieme-connect.comyolanda-rios.net |

| Carissa carandas | Apocynaceae | Leaves | Z isomer researchgate.netnih.gov |

| Millettia speciosa | Fabaceae | Rhizome, Radix | Not specified mdpi.comresearchgate.netarabjchem.org |

Table 2: Research Findings on Isolation and Identification

| Plant Species | Extraction Solvent | Analytical Techniques | Key Findings |

| Pleiocarpa pycnantha | Ethanol uwc.ac.za | Not specified | Isolation of both E and Z isomers from leaves. uwc.ac.za |

| Ilex kudincha | Methanol acs.orgnih.gov | Spectroscopic methods acs.orgnih.gov | Activity-guided fractionation led to the isolation of trans and cis isomers. acs.orgnih.gov |

| Plumeria obtusa | Petroleum ether-EtOAc datapdf.com | Chromatographic separation datapdf.com | Isolation of both E and Z isomers. datapdf.com |

| Viburnum jucundum | Acetone (B3395972) thieme-connect.comyolanda-rios.net | Bioactivity-guided fractionation thieme-connect.comyolanda-rios.net | Isolation of both E and Z isomers from aerial parts. thieme-connect.comyolanda-rios.net |

| Carissa carandas | Not specified | 1H-NMR, 13C-NMR researchgate.netnih.gov | First isolation of the Z isomer from the Carissa genus. researchgate.netnih.gov |

| Millettia speciosa | Not specified | UHPLC-Q-Exactive Orbitrap-MS, UHPLC–QTOF–MS/MS mdpi.comresearchgate.netarabjchem.org | Tentative identification of the compound in the rhizome and radix. mdpi.comarabjchem.org |

Other Reported Botanical Origins

Beyond its more commonly cited sources, this compound has been identified and isolated from a diverse range of plants. Research has confirmed its presence in various parts of these botanicals, including leaves, rhizomes, and radices.

One significant source is the Ilex genus, commonly known as holly. Both the trans and cis isomers of this compound have been isolated from the leaves of Ilex kudincha. nih.govnih.gov Similarly, studies on Ilex kaushue have also led to the isolation of 27-p-(E)-Coumaroyloxyursolic acid. researchgate.netresearchgate.net

The compound has also been identified in the family Apocynaceae. A 2024 study reported the isolation of 27-p-Z-coumaroyloxyursolic acid for the first time from the leaves of Spirolobium cambodianum. wiley.com Another plant in this family, Plumeria obtusa, is reported to contain 3β-hydroxy-27-p-Z-coumaroyloxyurs-12-en-28-oic acid. asianpubs.org

Further phytochemical investigations have revealed its presence in the Rubiaceae family. nih.gov Specifically, it has been isolated from the herbs of Viburnum cylindricum. ambeed.cn Additionally, analysis of the rhizome and radix of Millettia speciosa (Fabaceae) tentatively identified this compound through UHPLC-Q-Exactive Orbitrap-MS, where it was noted as a compound contributing to the plant's antioxidant effects. mdpi.com

Table 1: Reported Botanical Sources of this compound

| Family | Species | Plant Part | Reference |

|---|---|---|---|

| Aquifoliaceae | Ilex kudincha | Leaves | nih.govnih.gov |

| Aquifoliaceae | Ilex kaushue | Leaves | researchgate.netresearchgate.net |

| Apocynaceae | Spirolobium cambodianum | Leaves | wiley.com |

| Apocynaceae | Plumeria obtusa | Leaves | asianpubs.org |

| Adoxaceae | Viburnum cylindricum | Herbs | ambeed.cn |

| Fabaceae | Millettia speciosa | Rhizome and Radix | mdpi.com |

Methodologies for Extraction and Purification

The isolation of this compound from plant matrices involves a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques for purification. The methodologies are often tailored to the general characteristics of triterpenoids and their glycosides.

Solvent Extraction Techniques

The initial step in isolating this compound involves extracting the compound from the dried and powdered plant material. Solvent extraction is the most conventional and widely used method for triterpenoids. google.com

Conventional Solvents : The choice of solvent is crucial for efficient extraction. Alcohols, such as methanol and ethanol, are frequently employed. google.commdpi.com For instance, a methanol extract of Ilex kudincha leaves was the starting point for the activity-guided fractionation that led to the isolation of the compound. nih.gov Similarly, the ethanolic crude extract of Spirolobium cambodianum leaves yielded the compound. wiley.com Water and alcohol-water mixtures are also common solvents used in methods like reflux, decoction, and ultrasonic-assisted extraction. google.com

Solvent Partitioning : After the initial crude extraction, a liquid-liquid partitioning process is often used to separate compounds based on their polarity. This frequently involves partitioning the initial extract between ethyl acetate (B1210297) and water. To further purify triterpenoid saponins (B1172615), solvents like n-butanol can be used for extraction, while non-polar solvents such as petroleum ether may be used to remove impurities like fats and chlorophylls. google.com

Advanced Extraction Methods : While traditional methods are common, newer techniques are being explored. These include microwave-assisted extraction and the use of "green" solvents like Natural Deep Eutectic Solvents (NADES), which have shown high efficiency for extracting triterpene saponins. google.comnih.gov For example, a mixture of choline (B1196258) chloride and malic acid has been shown to be a highly effective NADES for this class of compounds. nih.gov

Chromatographic Separation Approaches (e.g., Column Chromatography, HPLC)

Following solvent extraction, the resulting crude extract contains a complex mixture of phytochemicals. Chromatographic techniques are essential to separate and purify this compound from this mixture.

Column Chromatography : This is a fundamental purification step. The crude extract is passed through a stationary phase packed in a column, and different compounds are separated based on their affinity for the stationary phase and the mobile phase.

Normal-Phase Chromatography : Silica (B1680970) gel is a commonly used stationary phase. A gradient of solvents, typically increasing in polarity (e.g., from chloroform (B151607) to methanol), is used to elute the compounds.

Reversed-Phase Chromatography : C18-bonded silica is a common reversed-phase support, where a polar mobile phase (e.g., water and methanol or acetonitrile) is used. google.com

Size-Exclusion Chromatography : Sephadex LH-20 is often used for further purification, separating compounds based on their molecular size. magtechjournal.com

High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, HPLC is the method of choice due to its high resolution and sensitivity.

Preparative HPLC : This technique is used to isolate pure compounds from a complex mixture on a larger scale. googleapis.com

Analytical HPLC : This is used to determine the purity and quantify the isolated compound. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a modifier like formic acid to improve peak shape). ijrap.netmdpi.com Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength around 210 nm, where ursolic acid derivatives show absorbance. researchgate.net More advanced systems couple HPLC with mass spectrometry (e.g., UHPLC-Q-Exactive Orbitrap-MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 23-hydroxyursolic acid |

| 27-cis-p-Coumaroyloxyursolic acid |

| 27-p-(E)-Coumaroyloxyursolic acid |

| This compound |

| 27-p-Z-coumaroyloxyursolic acid |

| 27-trans-p-Coumaroyloxyursolic acid |

| 3β-hydroxy-27-p-Z-coumaroyloxyurs-12-en-28-oic acid |

| Asiatic acid |

| Betulinic acid |

| Corosolic acid |

| Daucosterol |

| Ilekudinol A |

| Ilekudinol B |

| Ilekudinol C |

| Lupeol |

| Naringenin |

| Oleanolic acid |

| p-hydroxybenzoic acid |

| Quercetin |

| Tectoquinone |

| Ulmoidol |

| Ursolic acid |

| Uvaol |

Structural Elucidation and Isomeric Characterization of 27 P Coumaroyloxyursolic Acid

Spectroscopic Techniques for Structure Determination

The elucidation of the structure of 27-p-Coumaroyloxyursolic acid is accomplished through the synergistic use of several spectroscopic methods. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Through the analysis of ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments (like COSY, HMQC, and HMBC), scientists can map out the connectivity of atoms within this compound. researchgate.net

¹H-NMR spectroscopy provides information about the chemical environment of protons. For the cis-isomer (also known as 27-p-Z-coumaroyloxyursolic acid), specific proton signals have been identified. For instance, in one study, the ¹H-NMR spectrum recorded in deuterated acetone (B3395972) showed two doublets at δ 7.78 and δ 6.84, corresponding to the protons on the p-substituted aromatic ring of the coumaroyl moiety. yolanda-rios.net The olefinic protons of the cis-coumaroyl group appeared as doublets at δ 6.87 and δ 5.76. yolanda-rios.net The anomeric proton of the ursane (B1242777) skeleton was observed as a triplet at δ 5.52. yolanda-rios.net

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. Although this compound was previously known, its ¹³C-NMR data were reported for the first time in a study on constituents of Viburnum jucundum. yolanda-rios.netthieme-connect.com This data is crucial for confirming the ursane-type triterpene core and the attachment of the coumaroyl group.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the final structure by showing correlations between protons and carbons, both directly bonded and through multiple bonds. scientificservices.euhmdb.caresearchgate.net These experiments confirm the ester linkage between the C-27 hydroxyl group of the ursolic acid core and the carboxylic acid of the p-coumaric acid.

Table 1: Selected ¹H-NMR Spectroscopic Data for cis-27-p-Coumaroyloxyursolic acid

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2″, H-6″ | 7.78 | d | 8.8 |

| H-3' | 6.87 | d | 13.0 |

| H-3″, H-5″ | 6.84 | d | 8.8 |

| H-2' | 5.76 | d | 13.0 |

| H-12 | 5.52 | t | 3.5 |

| H-27a | 4.41 | d | 12.8 |

| H-27b | 4.13 | d | 12.8 |

Data sourced from studies on *Viburnum jucundum. yolanda-rios.netthieme-connect.com*

Mass Spectrometry (MS) Applications (e.g., UHPLC-QTOF-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. biocrick.com High-resolution mass spectrometry, particularly when coupled with liquid chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Quadrupole Time-of-Flight (QTOF) mass analyzers, provides high accuracy and sensitivity for identifying compounds in complex mixtures. researchgate.netrsc.orgnih.govnih.govigminresearch.com

For this compound, UHPLC-QTOF-MS/MS analysis has been used to identify the compound in plant extracts. nih.govarabjchem.org In negative ion mode, the compound typically shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 617.3856, corresponding to the molecular formula C₃₉H₅₄O₆. arabjchem.org Fragmentation patterns observed in MS/MS experiments provide further structural information. For example, fragment ions at m/z 453, 163, 145, and 119 have been reported, which are characteristic of the loss of the coumaroyl group and subsequent fragmentations of both the triterpene and the coumaric acid moieties. nih.govmdpi.com This fragmentation data is vital for distinguishing it from other isomers and related compounds. mdpi.comsemanticscholar.org

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Ion | Observed m/z | Formula |

|---|---|---|---|

| Negative | [M-H]⁻ | 617.3856 | C₃₉H₅₄O₆ |

Data from UHPLC-QTOF-MS/MS analysis. arabjchem.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. ruhr-uni-bochum.deresearchgate.netspectroscopyonline.com

For the cis-isomer, a broad band around 3380 cm⁻¹ indicates the presence of a hydroxyl (-OH) group. yolanda-rios.netthieme-connect.com Absorptions at 2928 and 2861 cm⁻¹ are due to the C-H stretching of aliphatic parts of the molecule. yolanda-rios.netthieme-connect.com A strong absorption at 1693 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid and the ester group. yolanda-rios.netthieme-connect.com Bands at 1604 and 1514 cm⁻¹ are indicative of the aromatic ring from the coumaroyl moiety. yolanda-rios.netthieme-connect.com The presence of these specific bands provides corroborating evidence for the structure elucidated by NMR and MS. nih.gov

Identification of Isomeric Forms: cis- and trans-27-p-Coumaroyloxyursolic Acid

This compound exists as two geometric isomers, cis (or Z) and trans (or E), which differ in the configuration around the double bond of the p-coumaroyl side chain. yolanda-rios.netacs.orgtargetmol.com Both isomers have been isolated from natural sources and characterized. nih.govtargetmol.com

The identification and differentiation of these isomers are primarily achieved through NMR spectroscopy. The coupling constants (J values) of the olefinic protons in the ¹H-NMR spectrum are diagnostic. The cis-isomer typically shows a smaller coupling constant (around 13.0 Hz) for these protons compared to the trans-isomer (around 16.0 Hz). yolanda-rios.netresearchgate.net

Both cis- and trans-27-p-coumaroyloxyursolic acid have been isolated from plants such as Ilex kudincha and Viburnum jucundum. thieme-connect.comacs.org Studies have also reported the isolation of a mixture of 27-O-p-(E)-coumaroyloxyoleanolic acid and 27-O-p-(E)-coumaroyloxyursolic acid from Gardenia saxatilis. nih.gov The presence of both isomers in nature suggests they may have distinct biological roles or be subject to isomerization under certain conditions.

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the preclinical biological activities of “this compound” that adheres to the specified detailed outline.

The current body of research lacks specific studies investigating the effects of this compound on the detailed molecular mechanisms requested, including specific pathways of cellular proliferation, induction of apoptosis, cell cycle arrest, inhibition of multidrug resistance, and modulation of the NF-κB pathway.

Research has been conducted on the parent compounds, ursolic acid and p-coumaric acid, and these have been shown to possess various anticancer properties. mdpi.commdpi.com However, the specific ester, this compound, has not been the subject of in-depth preclinical investigation for these activities. Notably, in a bioactivity-guided fractionation study that isolated both ursolic acid and this compound, only ursolic acid exhibited cytotoxic activity against the tested human cancer cell lines. thieme-connect.com

Therefore, any attempt to create the requested article would involve extrapolating data from related but distinct compounds, which would violate the instructions to focus solely on this compound and maintain scientific accuracy. Further research is required to elucidate the specific biological and molecular activities of this particular compound.

Preclinical Biological Activities and Molecular Mechanisms of 27 P Coumaroyloxyursolic Acid

Anticancer Research

Targeted Molecular Pathways in Oncogenesis

PI3K/AKT/mTOR Signaling Network Interaction

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comrjor.ro Its aberrant activation is a common feature in many types of cancer, contributing to tumor development and progression. mdpi.comrjor.ro The mTOR protein, a serine/threonine kinase, is a central component of this network and plays a significant role in metabolism and cell signaling. rjor.ro

The interaction of 27-p-Coumaroyloxyursolic acid with the PI3K/AKT/mTOR pathway is an area of interest in preclinical research. While direct studies on this specific compound are emerging, the broader class of triterpenoids, to which it belongs, has shown modulatory effects on this pathway. For instance, ursolic acid, a related compound, has been found to influence this signaling cascade. researchgate.netfrontiersin.org The PI3K/Akt/mTOR pathway's role in regulating essential cellular functions makes it a significant target for therapeutic intervention in various diseases, including cancer. nih.govnih.gov The overactivation of this pathway can be triggered by genetic mutations or post-translational modifications, leading to uncontrolled cell growth and resistance to therapies. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Influence

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide array of cellular activities such as proliferation, differentiation, migration, and apoptosis. frontiersin.orgnih.gov This pathway consists of several components, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. frontiersin.orgfrontiersin.org The ERK pathway is typically associated with cell growth and survival, while the JNK and p38 pathways are often activated by stress stimuli and can lead to apoptosis. frontiersin.org

Research has indicated that this compound may influence the MAPK pathway. Studies on related compounds, such as ursolic acid, have demonstrated the ability to suppress the phosphorylation of key components of the MAPK pathway, including ERK, p38 MAPK, and JNK. nih.gov This suppression correlates with the inhibition of cell growth. nih.gov The MAPK pathway's involvement in various cellular processes makes it a critical target in cancer research. frontiersin.org For example, the p38 MAPK pathway has been shown to play a role in smooth muscle cell migration, a process relevant to various pathological conditions. nih.gov In the context of cancer, the MAPK pathway can regulate cell proliferation, angiogenesis, and apoptosis, making its modulation a promising therapeutic strategy. frontiersin.orgfrontiersin.org

Epidermal Growth Factor Receptor (EGFR) Suppression

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, to promote cell proliferation, survival, and migration. nih.govnih.gov Overexpression or hyperactivation of EGFR is a common feature in various cancers, including non-small cell lung cancer (NSCLC), and is often associated with a poor prognosis. nih.govnih.gov

Preclinical studies suggest that this compound may exert its effects through the suppression of EGFR. Research on similar compounds, such as ursolic acid, has shown that it can inhibit the phosphorylation of EGFR, thereby blocking its downstream signaling. nih.gov This inhibition of EGFR signaling has been linked to the suppression of cancer cell proliferation. nih.govnih.gov The suppression of EGFR is a key mechanism for several targeted therapies in cancer treatment. nih.gov It has been observed that inhibiting EGFR can influence tumor-specific immune responses, suggesting a broader role for EGFR in the tumor microenvironment. nih.gov Furthermore, piperine, another natural compound, has been shown to attenuate cellular responses by suppressing EGFR activation. mdpi.com

Regulation of Apoptosis-Related Proteins (e.g., p53, Bax, Bcl-2, Caspases)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. waocp.orgmdpi.com Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. waocp.org Key proteins involved in the regulation of apoptosis include the tumor suppressor p53, the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the caspase family of proteases. nih.govnih.gov

The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress, such as DNA damage. waocp.orgkjim.org It can transcriptionally activate pro-apoptotic genes like Bax and repress anti-apoptotic genes like Bcl-2. nih.govkjim.org The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. nih.gov An increase in this ratio favors apoptosis. Caspases, particularly caspase-3, are the executioners of apoptosis, cleaving various cellular substrates to bring about cell death. mdpi.comnih.gov

Studies on compounds structurally related to this compound, such as oleanolic acid, have demonstrated the ability to induce apoptosis by upregulating the expression of p53, Bax, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of apoptosis-related proteins suggests a potential mechanism by which these compounds exert their anti-cancer effects.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of various components of the extracellular matrix (ECM). nih.govdovepress.com While essential for normal physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in pathological conditions, including cancer, where they facilitate tumor invasion and metastasis by breaking down the ECM barrier. dovepress.comnih.gov

The inhibition of MMPs is a significant area of research in cancer therapy. dovepress.comnih.gov Various synthetic and natural compounds are being investigated for their MMP-inhibitory potential. These inhibitors can act through different mechanisms, such as chelating the zinc ion at the active site of the enzyme or by cross-linking the collagen matrix to make it more resistant to degradation. rde.ac While direct studies on the MMP inhibitory activity of this compound are limited, the general class of triterpenoids has shown potential in this area. The development of selective MMP inhibitors is a key goal to minimize side effects and improve therapeutic efficacy. dovepress.com

In Vitro Cytotoxicity Studies on Cancer Cell Lines

In vitro cytotoxicity assays are fundamental in preclinical cancer research to evaluate the potential of a compound to kill cancer cells. These studies typically involve treating various cancer cell lines with the compound of interest and measuring cell viability or proliferation.

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most common type. nih.gov The A549 and NCI-H460 cell lines are widely used in vitro models for NSCLC research. nih.govresearchgate.net

Studies have investigated the cytotoxic effects of various natural compounds on these cell lines. For instance, extracts containing this compound have demonstrated cytotoxic activity against the A549 lung cancer cell line. nih.gov Other research has shown that different compounds can induce cell death in both A549 and NCI-H460 cells in a time- and concentration-dependent manner. researchgate.net The sensitivity of these cell lines to different cytotoxic agents can vary. nih.govresearchgate.net For example, some compounds have been found to have a greater inhibitory effect on NCI-H460 cells compared to A549 cells. nih.gov The evaluation of cytotoxicity in these cell lines provides initial evidence for the potential anti-cancer activity of a compound and serves as a basis for further preclinical development. mdpi.comsemanticscholar.org

Cervical Cancer Cell Lines

Cervical cancer is a significant global health concern, with the majority of cases linked to persistent infection with high-risk human papillomavirus (HPV) types. wikipedia.org The HPV oncoproteins E6 and E7 are pivotal in the transformation of normal cervical cells into cancerous ones by disrupting key cellular processes. europeanreview.org Research into novel therapeutic agents that can target these pathways is ongoing.

While direct studies on this compound in cervical cancer cell lines are not extensively detailed in the provided search results, related compounds offer insights into potential mechanisms. For instance, propionic acid, a short-chain fatty acid, has been shown to suppress the viability of HeLa cervical cancer cells by inducing reactive oxygen species (ROS), leading to mitochondrial membrane dysfunction and subsequent cell death. mdpi.com It also inhibits the NF-κB and AKT/mTOR signaling pathways, which are crucial for cell survival. mdpi.com Another related compound, corosolic acid, has been reported to induce apoptosis in HeLa cells by activating caspases 8, 9, and 3. nih.gov Given that this compound shares a core structure with ursolic acid, which has known anti-cancer activities, it is plausible that it may exert its effects through similar mechanisms involving the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival. Further research is needed to specifically elucidate the activity of this compound in various cervical cancer cell lines such as HeLa, CaSki, and SiHa. europeanreview.orgmdpi.com

Breast Cancer Cell Lines

Breast cancer is a heterogeneous disease with various subtypes, each characterized by distinct molecular profiles and clinical behaviors. rais.isnih.gov Cell lines are crucial tools for studying the biology of these subtypes and for the preclinical evaluation of potential therapeutic agents. nih.govwikipedia.org

The direct effects of this compound on breast cancer cell lines are not explicitly detailed in the provided search results. However, research on related compounds provides a basis for potential mechanisms of action. Ursolic acid, the parent compound, has demonstrated cytotoxic effects against various cancer cells. researchgate.net The development of resistance to therapies is a major challenge in breast cancer treatment, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), which can pump out therapeutic agents from the cancer cells. frontiersin.org

Further investigation into how this compound interacts with different breast cancer cell lines, such as the luminal-type MCF-7 and T-47D, and the triple-negative MDA-MB-231, is warranted to understand its potential as an anti-cancer agent in this context. rais.iswikipedia.org

Colon Cancer Cell Lines (e.g., HCT-15)

Colorectal cancer is a leading cause of cancer-related mortality worldwide. sigmaaldrich.com Research into natural compounds for chemoprevention and treatment is an active area of investigation.

Studies on p-Coumaric acid, a component of the this compound structure, have demonstrated significant anti-proliferative activity against colon cancer cell lines, including HCT-15 and HT-29. nih.gov Treatment with p-Coumaric acid led to a dose-dependent inhibition of cell growth, with an IC50 value of approximately 1400 μmol/L for HCT-15 cells. nih.gov The mechanism of action involves the induction of apoptosis, characterized by membrane blebbing, cell shrinkage, and arrest of the cell cycle at the sub-G1 phase. nih.gov Furthermore, p-Coumaric acid treatment was associated with an increase in reactive oxygen species (ROS) generation, disruption of the mitochondrial membrane potential, and a reduction in colony-forming ability. nih.gov

Similarly, gallic acid has been shown to inhibit the growth of HCT-15 cells with an IC50 of around 740 μmol/L and to reduce colony formation. nih.gov Shikonin, another natural compound, has been found to inhibit the proliferation of HCT-15 cells both in vitro and in vivo by inducing apoptosis and causing G2/M phase cell cycle arrest. jcancer.org These findings suggest that the coumaroyl moiety of this compound could contribute to its potential anti-cancer effects in colon cancer through the induction of apoptosis and oxidative stress.

Table 1: Cytotoxic Activity of Related Compounds on HCT-15 Colon Cancer Cells

| Compound | IC50 Value | Key Molecular Mechanisms |

| p-Coumaric acid | ~1400 μmol/L nih.gov | Induction of apoptosis, cell cycle arrest at sub-G1, increased ROS, decreased mitochondrial membrane potential. nih.gov |

| Gallic acid | ~740 μmol/L nih.gov | Inhibition of proliferation, reduction in colony formation. nih.gov |

| Shikonin | Not specified | Induction of apoptosis, G2/M cell cycle arrest. jcancer.org |

Ovarian Cancer Cell Lines (e.g., SK-OV-3)

Ovarian cancer is a highly lethal gynecological malignancy, often diagnosed at advanced stages. researchgate.net The SK-OV-3 cell line, derived from a human ovarian adenocarcinoma, is a commonly used model in ovarian cancer research. wikipedia.orgcellosaurus.org

While direct studies on this compound in SK-OV-3 cells are limited, research on related compounds provides valuable insights. Ursolic acid has been shown to inhibit the proliferation of human ovarian cancer stem-like cells. researchgate.net Sugiol, a diterpene, has demonstrated significant anticancer effects on SKOV3 cells with an IC50 of 25 µM, inducing mitochondrial apoptosis and G0/G1 cell cycle arrest. archivesofmedicalscience.com It also inhibited cell migration. archivesofmedicalscience.com Another study on the SK-OV-3 cell line showed that silencing of the SLC6A1 gene, which is overexpressed in these cells, led to reduced proliferation, migration, and invasion. nih.gov

These findings suggest that compounds targeting cell proliferation, apoptosis, and migration pathways could be effective against ovarian cancer. Further investigation is required to determine if this compound exhibits similar activities in the SK-OV-3 cell line.

Melanoma Cell Lines (e.g., SK-MEL-2)

Malignant melanoma is an aggressive form of skin cancer. The SK-MEL-2 cell line was established from a metastatic site of a melanoma patient and is characterized by a wild-type B-Raf and a mutant N-Ras (Q61R) gene. mskcc.org

Research on ursolic acid, the parent compound of this compound, has shown that it can suppress the migration of malignant melanoma cells and has a favorable selectivity index for cytotoxicity towards cancer cells. researchgate.net Isoquercitrin, a flavonoid, has been found to induce mitochondrial-dependent apoptosis in SK-MEL-2 melanoma cells by targeting the PI3K/AKT/mTOR pathway. mdpi.com This was evidenced by an increase in the sub-G1 cell population, indicating apoptosis. mdpi.com

Given that the RAS/RAF/MEK/ERK pathway is a key driver in many melanomas, targeting this pathway is a major therapeutic strategy. nih.gov The potential of this compound to modulate this or other critical pathways in melanoma cells like SK-MEL-2 warrants further investigation.

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with a poor prognosis, especially in advanced stages. nih.govmdpi.com The HepG2 cell line, derived from a human hepatoblastoma, is widely used as an in vitro model for HCC research. encyclopedia.pub

The phytochemical p-hydroxycinnamic acid has been shown to suppress the growth and colony formation of HepG2 cells. nih.gov Corosolic acid, another triterpenoid (B12794562), has demonstrated antitumor effects in HCC by inhibiting cell proliferation and promoting apoptosis. nih.gov Its mechanism involves reducing the expression and stability of the YAP protein, a key regulator of cell growth. nih.gov Research on Saussurea lappa extracts, which contain triterpenoids, revealed potent cytotoxicity against HepG2 cells, with the n-butanol extract showing an IC50 value of 56.76 μg/mL. mdpi.com The mechanism involved the induction of apoptosis through the Bcl-2 mediated pathway and mitochondrial cytochrome C release. mdpi.com

These studies highlight the potential of triterpenoids and phenolic acid derivatives to combat hepatocellular carcinoma. Future research should explore the specific effects and molecular targets of this compound in HepG2 and other HCC cell lines.

Anti-inflammatory Research

Inflammation is a natural defense mechanism, but chronic inflammation can contribute to the development and progression of various diseases, including cancer and neurodegenerative disorders. researchgate.net There is a need for new and safer anti-inflammatory agents. researchgate.net

Ursolic acid, the parent compound of this compound, has well-documented anti-inflammatory properties. targetmol.comnih.gov It has been shown to significantly reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vivo and in vitro models. nih.gov Furthermore, ursolic acid exhibits antioxidant activity by increasing the levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), while reducing malondialdehyde (MDA), a marker of oxidative stress. nih.gov

This compound itself has been noted for its potential anti-inflammatory activity. wiley.commagtechjournal.com Given the established anti-inflammatory and antioxidant activities of its parent compound, ursolic acid, it is highly probable that this compound also exerts its effects by modulating inflammatory pathways and reducing oxidative stress. nih.gov

Modulation of Inflammatory Mediators

The inflammatory process, a crucial component of the body's defense system, involves a complex interplay of various mediators. nih.govimrpress.com Dysregulation of this process can lead to chronic inflammatory diseases. Research into natural compounds for their anti-inflammatory potential has identified this compound as a molecule of interest. This compound has demonstrated the ability to modulate key inflammatory mediators, suggesting its therapeutic potential.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are pivotal in initiating and sustaining inflammatory responses. nih.govthermofisher.commdpi.com Elevated levels of these cytokines are associated with various inflammatory conditions. nih.gov Studies have shown that the structurally related compound, p-coumaric acid, can significantly suppress the levels of TNF-α, IL-1β, and IL-6 in animal models of arthritis. nih.gov This suggests that the coumaroyl moiety of this compound may contribute to similar inhibitory effects on these critical pro-inflammatory cytokines. nih.govrevistanefrologia.com The modulation of these cytokines is a key mechanism through which anti-inflammatory agents exert their effects. nih.govmdpi.com For instance, in cellular models of inflammation, the reduction of TNF-α, IL-1β, and IL-6 is a common indicator of anti-inflammatory activity. nih.govfrontiersin.org

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Suppression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that are upregulated during inflammation and are responsible for the production of key inflammatory mediators, prostaglandins (B1171923) and nitric oxide, respectively. mdpi.comfrontiersin.orgnih.gov The suppression of COX-2 and iNOS is a well-established strategy for controlling inflammation. nih.govishs.org

Studies on RAW 264.7 macrophage cells, a common in vitro model for inflammation, have demonstrated that various natural compounds can inhibit the expression of iNOS and COX-2 when stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.govbiomolther.org For example, flavokawain A was shown to significantly suppress the expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 cells. nih.gov Similarly, sauchinone (B172494) has also been reported to inhibit the induction of iNOS and COX-2 in these cells. nih.gov While direct studies on this compound's effect on COX-2 and iNOS are limited, the known anti-inflammatory activities of its parent compound, ursolic acid, and the related p-coumaric acid, suggest a potential for such suppressive activity. nih.gov For instance, p-coumaric acid has been shown to reduce the expression of iNOS and COX-2 in a rat model of arthritis. nih.gov This indicates that this compound may exert its anti-inflammatory effects in part by inhibiting these crucial enzymes. frontiersin.org

Downregulation of Key Signaling Pathways

The expression of inflammatory mediators is tightly regulated by intracellular signaling pathways. The ability of a compound to interfere with these pathways is a key aspect of its anti-inflammatory mechanism.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. imrpress.comscielo.br The inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development. nih.gov Activation of NF-κB is a critical step in the inflammatory response to stimuli like LPS. nih.gov

Research has shown that ursolic acid derivatives can reduce NF-κB production in RAW264.7 cells. scielo.br Furthermore, p-coumaric acid has been demonstrated to alleviate the abundance of NF-κB-p65 in a rat model of arthritis. nih.gov Given that this compound is a derivative of ursolic acid containing a p-coumaroyl group, it is plausible that it also inhibits the NF-κB pathway. This inhibition is a likely mechanism for its observed anti-inflammatory effects, leading to the downregulation of various inflammatory mediators. nih.govscielo.br The physical interaction between the p65 subunit of NF-κB and other proteins can lead to a reduction in the activity of those proteins, highlighting the complex regulatory role of NF-κB. nih.gov

STAT3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another critical pathway involved in inflammation and is often constitutively active in various diseases. nih.govmdpi.comscirp.org The STAT3 pathway plays a significant role in mediating the effects of cytokines like IL-6. frontiersin.org Inhibition of the STAT3 pathway has been shown to suppress tumor growth and inflammation. nih.govijbs.com

Preclinical In Vitro and In Vivo Models of Inflammation

The anti-inflammatory potential of this compound and its constituent parts has been investigated in various preclinical models. These models are essential for understanding the compound's biological activity and mechanism of action.

In vitro models, such as macrophage cell lines like RAW264.7, are widely used to study the cellular and molecular mechanisms of inflammation. biomolther.orgnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. nih.govmdpi.com The ability of a compound to inhibit these inflammatory markers in vitro provides initial evidence of its anti-inflammatory potential. nih.gov For instance, studies on ursolic acid derivatives have utilized RAW264.7 cells to demonstrate their ability to reduce the production of inflammatory mediators. scielo.br

In vivo models, which use living organisms, are crucial for evaluating the systemic anti-inflammatory effects of a compound. nih.govipl.pt The adjuvant-induced arthritis rat model is a common in vivo model for studying chronic inflammation. nih.gov In this model, p-coumaric acid has been shown to remarkably suppress paw edema and reduce the levels of inflammatory cytokines in the serum and ankle joints of arthritic rats. nih.gov Another in vivo model involves inducing inflammation through the injection of substances like carrageenan, which causes localized edema. scielo.br The reduction of this edema by a test compound is a measure of its acute anti-inflammatory activity. scielo.br While direct in vivo studies on this compound are not extensively documented in the provided results, the positive findings for its components in established preclinical models suggest its potential as an anti-inflammatory agent worthy of further investigation. nih.govscielo.br

Antioxidant Research

The antioxidant properties of this compound are a significant area of its preclinical investigation. Research indicates that this compound likely exerts its antioxidant effects through various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant pathways.

Free Radical Scavenging Properties

This compound has been identified as a component in plant extracts that exhibit notable free radical scavenging capabilities. In a study on the chemical constituents of Spirolobium cambodianum, an ethanolic leaf extract containing 27-p-Z-coumaroyloxyursolic acid demonstrated potent antioxidant activities in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. worldagroforestry.org The extract showed significant efficacy, suggesting that its constituent compounds, including this compound, are active contributors to this effect. worldagroforestry.org While the specific radical scavenging activity of the isolated this compound has not been quantified, the strong activity of the extracts points to its potential as a free radical scavenger.

The structural components of the molecule, ursolic acid and p-coumaric acid, are known for their ability to donate hydrogen atoms, a key mechanism in neutralizing free radicals. mdpi.comnih.gov This structural characteristic supports the observed antioxidant effects of the extracts containing this compound.

Activation of Antioxidant Enzyme Pathways (e.g., ARF/Nrf-2)

While direct studies on this compound's effect on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway are not yet available, substantial evidence from its constituent parts—ursolic acid and p-coumaric acid—strongly suggests its potential to activate this critical antioxidant response pathway. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress, inducing the expression of numerous antioxidant and detoxifying enzymes. nih.govnih.gov

Ursolic acid has been shown to activate the Nrf2 pathway, providing protection against oxidative damage in various models, including cerebral ischemia and periodontitis. nih.govmdpi.comkoreascience.krjkdhs.org It has been demonstrated to upregulate the expression of Nrf2 and its downstream targets like heme oxygenase-1 (HO-1). mdpi.comjkdhs.org

Similarly, p-coumaric acid is recognized for its ability to modulate Nrf2 signaling. It can destabilize the Nrf2 inhibitor, Keap1 (Kelch-like ECH-associated protein 1), allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes. researchgate.netresearchgate.net This activation of the Nrf2 pathway by p-coumaric acid contributes to its protective effects against oxidative stress and inflammation. mdpi.comnih.gov Given that both the ursolic acid backbone and the p-coumaric acid moiety are potent activators of the Nrf2 pathway, it is highly probable that this compound also engages this mechanism to exert its antioxidant effects.

Involvement in Oxidative Stress-Related Conditions

Oxidative stress is a key pathological factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. nih.govfrontiersin.orgwikipedia.org The constituent components of this compound have been investigated for their beneficial roles in such conditions.

In the context of neurodegeneration, p-coumaric acid has demonstrated neuroprotective effects in models of Parkinson's disease and cerebral ischemia by reducing oxidative damage and inflammation. mdpi.comnih.govnih.govmdpi.com Ursolic acid has also been noted for its anti-inflammatory and neuroprotective effects in the brain. mdpi.com

Regarding cardiovascular health, elevated uric acid, an end product of purine (B94841) metabolism, is associated with increased oxidative stress and cardiovascular disease. frontiersin.org The antioxidant properties of compounds like p-coumaric acid may help mitigate the oxidative stress implicated in conditions like atherosclerosis. wikipedia.orgnih.gov

In diabetes, oxidative stress is a major contributor to complications. nih.govmedscape.com While direct evidence for this compound is pending, the known antioxidant activities of ursolic acid and p-coumaric acid suggest a potential protective role against oxidative stress in diabetic conditions. For instance, some studies have shown that p-coumaric acid can modulate pathways related to diabetic complications.

Anti-infective Research

Beyond its antioxidant effects, this compound has been explored for its potential to combat infectious diseases, particularly malaria.

Antiplasmodial Activity (e.g., against Plasmodium falciparum strains)

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue. nih.govencyclopedia.pub Research into new antiplasmodial agents is crucial, especially with the rise of drug-resistant parasite strains.

A study investigating triterpenes from Gardenia saxatilis identified a mixture of uncarinic acid E (27-O-p-(E)-coumaroyloxyoleanolic acid) and 27-O-p-(E)-coumaroyloxyursolic acid. This mixture demonstrated noteworthy antiplasmodial activity against Plasmodium falciparum. nih.govencyclopedia.pubresearchgate.net The study highlighted that the presence of the p-coumarate group at the C-27 position was a key structural feature for the observed activity. In contrast, the parent compounds, oleanolic acid and ursolic acid, were inactive in the same assay. nih.gov This indicates that the esterification with p-coumaric acid is essential for conferring the antiplasmodial properties.

Table 1: Antiplasmodial Activity of a Triterpene Mixture

| Compound/Mixture | Target Organism | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Mixture of Uncarinic acid E and 27-O-p-(E)-coumaroyloxyursolic acid | Plasmodium falciparum | 2.9 | nih.govencyclopedia.pub |

Evaluation of Other Antimicrobial Potentials

Beyond antibacterial and antifungal effects, preclinical research has explored other antimicrobial applications for this compound. A notable area of investigation is its activity against protozoan parasites. Research has demonstrated that a mixture containing the trans-isomer, 27-O-p-(E)-coumaroyloxyursolic acid, exhibits antiplasmodial activity. biocrick.com

In a study investigating natural products as antiplasmodial agents, a mixture of 27-O-p-(E)-coumaroyloxyursolic acid and 27-O-p-(E)-coumaroyloxyoleanolic acid was tested for its efficacy. The results indicated that the combination of these compounds displayed antiplasmodial properties, with an IC50 value of 2.9 µg/mL. biocrick.com The findings suggested that the presence of p-coumarate groups at the C-27 position contributed to this biological activity. biocrick.com

Table 1: Antiplasmodial Activity of a Mixture Containing this compound

| Compound/Mixture | Target Organism | IC50 Value (µg/mL) | Reference |

|---|

Other Biological Activities

In addition to its antimicrobial properties, this compound has been investigated for other significant biological effects, particularly its role as an enzyme inhibitor.

A significant biological activity identified for this compound is its potent inhibition of Acyl CoA Cholesteryl Acyl Transferase (ACAT). nih.govresearchgate.net This enzyme is responsible for the intracellular esterification of cholesterol, a key process in the development of conditions such as arteriosclerosis. acs.org

Activity-guided fractionation of extracts from the leaves of Ilex kudincha led to the isolation of both 27-trans-p-coumaroyloxyursolic acid and 27-cis-p-coumaroyloxyursolic acid, which both demonstrated potent inhibitory activity against ACAT. nih.govacs.org Specifically, 27-trans-p-coumaroyloxyursolic acid was found to be a strong inhibitor of ACAT with a reported half-maximal inhibitory concentration (IC50) of 0.73 μM. The inhibitory potency of this compound was noted to be significantly higher than that of other natural compounds like lignans (B1203133) isolated from Schisandra chinensis. acs.org This activity highlights its potential as a lead compound for further investigation in the context of lipid metabolism regulation.

Table 2: ACAT Inhibitory Activity of this compound

| Compound Isomer | Enzyme Target | IC50 Value (µM) | Source | Reference |

|---|---|---|---|---|

| 27-trans-p-Coumaroyloxyursolic acid | Acyl CoA Cholesteryl Acyl Transferase (ACAT) | 0.73 | Ilex kudincha |

Structure Activity Relationship Sar Studies of 27 P Coumaroyloxyursolic Acid

Impact of the p-Coumarate Moiety on Biological Activity

The presence of the p-coumarate group attached at the C-27 position of the ursolic acid skeleton is a critical determinant of its biological activity. This moiety significantly influences the compound's interactions with biological targets.

Research has demonstrated that the addition of a p-coumarate moiety at the C-27 position can enhance the antimalarial properties of ursane-type triterpenoids. encyclopedia.pubresearchgate.net Studies on triterpenes isolated from Gardenia saxatilis revealed that while ursolic acid itself was inactive, a mixture containing 27-O-p-(E)-coumaroyloxyursolic acid exhibited antiplasmodial activity with an IC50 value of 2.9 µg/mL against Plasmodium falciparum. nih.gov This suggests that the p-coumarate group is essential for this particular biological effect. nih.gov The results indicated that the p-coumarate moieties at the 27-position, in both cis and trans isomeric forms, were contributors to the antiplasmodial activity. nih.gov

The table below summarizes the antiplasmodial activity of ursolic acid and its coumaroylated derivative, highlighting the impact of the p-coumarate moiety.

| Compound | Target | IC50 (µg/mL) | Source |

| Ursolic acid | Plasmodium falciparum | Inactive | nih.gov |

| Mixture of uncarinic acid E and 27-O-p-(E)-coumaroyloxyursolic acid | Plasmodium falciparum K1 | 2.9 | nih.gov |

Comparison with Ursolic Acid and Other Derivatives

When compared to its parent compound, ursolic acid, 27-p-Coumaroyloxyursolic acid often exhibits distinct or enhanced biological activities. Ursolic acid itself is a well-studied triterpenoid (B12794562) with a wide array of pharmacological effects. researchgate.net However, the addition of the p-coumarate ester at the C-27 position can modulate these activities.

For instance, in the context of antiplasmodial activity, ursolic acid was found to be inactive, whereas the mixture containing its 27-p-coumaroyloxy derivative showed significant potency. nih.gov This stark difference underscores the pivotal role of the C-27 substituent. In another study, while ursolic acid demonstrated cytotoxic activity against several human cancer cell lines, the fractions containing both ursolic acid and its 27-p-coumaroyloxy derivatives also showed activity. yolanda-rios.net However, this particular study identified ursolic acid as the primary cytotoxic constituent. yolanda-rios.net

The position of the substituent on the ursane (B1242777) skeleton is crucial. Modifications at the C-3 and C-28 positions of ursolic acid have also been explored. For example, ursonic acid, which has a keto group at C-3 instead of the hydroxyl group in ursolic acid, shows different biological activities. nih.gov This suggests that changes at various positions on the triterpenoid core can lead to a diverse range of pharmacological profiles. The carboxyl group at the C-28 position is also considered important for the pharmacological potency of many triterpenoids. nih.gov

The table below provides a comparative overview of the biological activities of ursolic acid and some of its derivatives.

| Compound | Biological Activity | Key Structural Feature | Source |

| Ursolic Acid | Cytotoxic, Anti-inflammatory | 3β-hydroxyl group | yolanda-rios.netnih.gov |

| This compound | Antiplasmodial, Cytotoxic | p-coumarate at C-27 | nih.govyolanda-rios.net |

| Ursonic Acid | Anti-inflammatory, Anticancer | Keto group at C-3 | nih.gov |

Investigations into Isomeric Differences in Activity (e.g., E vs. Z isomers)

The geometric isomerism of the p-coumarate moiety, specifically the E (trans) and Z (cis) configurations of the double bond in the coumaroyl group, can influence the biological activity of this compound.

Studies have shown that both the E and Z isomers can be biologically active. For example, both 27-O-p-(Z)- and 27-O-p-(E)-coumarate esters of betulinic acid, a structurally related triterpenoid, exhibited antiplasmodial activity. encyclopedia.pubresearchgate.net Similarly, research on triterpenes from Gardenia saxatilis indicated that both the cis and trans isomers of the p-coumarate moiety at the 27-position contributed to antiplasmodial activity. nih.gov

The table below presents data on the activity of E and Z isomers of related coumaroylated triterpenoids.

| Compound | Isomer | Target | Activity (IC50) | Source |

| 27-O-p-coumarate esters of betulinic acid | Z | Plasmodium falciparum K1 | 3.8 µg/mL | nih.gov |

| 27-O-p-coumarate esters of betulinic acid | E | Plasmodium falciparum K1 | 3.8 µg/mL | nih.gov |

| Mixture of uncarinic acid E and 27-O-p-(E)-coumaroyloxyursolic acid | E | Plasmodium falciparum K1 | 2.9 µg/mL | encyclopedia.pubresearchgate.netnih.gov |

Rational Design and Synthesis of Analogs for Enhanced Efficacy

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel analogs of this compound with potentially enhanced efficacy, improved selectivity, or better pharmacokinetic properties. By understanding which structural features are crucial for activity, chemists can strategically modify the molecule to optimize its therapeutic potential.

The general approach involves identifying the key pharmacophore—the essential structural elements required for biological activity—and then making targeted modifications. For this compound, this could involve:

Modification of the coumarate moiety: Altering the substitution pattern on the aromatic ring of the coumarate group or replacing it with other phenolic acids could modulate activity. As seen with the ferulate derivative, even small changes can have a significant impact. nih.gov

Alteration of the triterpenoid core: Introducing different functional groups at various positions on the ursane skeleton, such as at the C-3 or C-28 positions, could lead to new compounds with different activity profiles. nih.gov

Changing the linker: The ester linkage between the ursolic acid and the p-coumaric acid could be replaced with other functional groups, such as an amide, to improve stability or alter biological activity.

The synthesis of such analogs often involves semi-synthesis, starting from the naturally abundant ursolic acid. nih.gov This process allows for the creation of a library of related compounds that can be screened for improved biological activity. This strategy of rational drug design, based on a natural product scaffold, is a common and effective approach in drug discovery.

Analytical Methodologies for Research on 27 P Coumaroyloxyursolic Acid

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation and analysis of 27-p-Coumaroyloxyursolic acid from intricate mixtures. Various chromatographic techniques are employed, each offering distinct advantages in terms of resolution, sensitivity, and analytical speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, offering high resolution and quantitative accuracy. chitkara.edu.incore.ac.uk A certificate of analysis for a commercial standard of this compound indicates that HPLC is used to confirm its purity, which was found to be greater than 98%. biocrick.com The principle of HPLC involves the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sysrevpharm.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode of HPLC used for the analysis of non-polar compounds like this compound. In RP-HPLC, the stationary phase is hydrophobic (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The retention of analytes is primarily governed by their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. uv.es The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity.

For instance, a typical RP-HPLC method might utilize a C18 column and a mobile phase gradient of water (often acidified with formic acid or acetic acid to improve peak shape) and acetonitrile. nih.gov The selection of the organic modifier and the gradient profile is critical for achieving optimal separation of this compound from other co-eluting compounds.

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) provides an additional layer of analytical information by acquiring UV-Vis spectra for each point in the chromatogram. chemisgroup.usresearchgate.net This capability is particularly useful for peak identification and purity assessment. The DAD detector can monitor multiple wavelengths simultaneously, allowing for the selection of the optimal wavelength for the quantification of this compound, which is expected to have a strong UV absorbance due to the p-coumaroyl moiety. chemisgroup.us

A developed HPLC-DAD method can be validated for several parameters, including system suitability, specificity, linearity, limits of detection (LODs), and limits of quantification (LOQs). chemisgroup.us The method's specificity is confirmed by the ability to separate the analyte of interest from other components in the sample matrix. chemisgroup.us

| Parameter | Typical Range/Value | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase A | Acidified water (e.g., 0.1% Formic Acid or 0.5% Acetic Acid) | nih.govmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | chemisgroup.usmdpi.com |

| Detection | Diode Array Detector (DAD) | chemisgroup.usresearchgate.net |

| Wavelength | Optimal wavelength for p-coumaroyl group (e.g., ~310-325 nm) | nih.govresearchgate.net |

Reversed-Phase HPLC (RP-HPLC)

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful technique that combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS. researchgate.netrsc.org This method is particularly valuable for the comprehensive profiling of complex natural product extracts and the unambiguous identification of compounds like this compound. researchgate.netnih.gov

UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analyses and improved resolution compared to conventional HPLC. researchgate.net The QTOF mass spectrometer provides high-resolution mass spectra, enabling the determination of the elemental composition of the parent ion and its fragment ions. researchgate.netigminresearch.com This detailed fragmentation information is crucial for structural elucidation. researchgate.net UHPLC-QTOF-MS/MS has been successfully applied to identify numerous compounds in plant extracts, including triterpenoid (B12794562) saponins (B1172615) and phenolic acids. nih.gov The technique's high sensitivity and mass accuracy facilitate the differentiation of structurally similar compounds within a complex matrix. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and highly sensitive analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. measurlabs.com This combination allows for the detection and quantification of compounds at very low concentrations, often in the parts-per-million (ppm) range. measurlabs.com For the analysis of this compound, LC-MS can provide both molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation analysis. magtechjournal.commdpi.com

The LC part separates the components of a mixture, and as each component elutes from the column, it enters the mass spectrometer to be ionized and detected. measurlabs.com LC-MS is widely used in pharmaceutical research, food analysis, and environmental testing due to its ability to handle a wide variety of sample types and identify unknown components. measurlabs.comnih.gov

Method Development and Validation Parameters

The development and validation of analytical methods are critical to ensure that the results obtained are reliable, accurate, and reproducible. sysrevpharm.orggsconlinepress.com This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govresearchgate.net

Method development for the analysis of this compound would involve optimizing various chromatographic parameters, including the choice of the stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and detector settings, to achieve adequate separation and sensitivity. researchgate.net

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. sysrevpharm.org Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. sysrevpharm.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sysrevpharm.org A high correlation coefficient (r²) for the calibration curve, typically >0.99, indicates good linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. sysrevpharm.org It is often assessed through recovery studies by spiking a known amount of the standard into the sample matrix. core.ac.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.orgnih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.orgnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the analysis. core.ac.uk Parameters such as peak resolution, tailing factor, and theoretical plates are evaluated. core.ac.uk

Forced degradation studies are also an important part of method validation, especially for stability-indicating methods. gsconlinepress.com These studies involve subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to assess the stability of the molecule and the ability of the analytical method to separate the analyte from its degradation products. gsconlinepress.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99. nih.gov |

| Accuracy | Closeness of results to the true value. | Recovery typically within 98-102%. |

| Precision (Repeatability) | Agreement between results of successive measurements under the same conditions. | Relative Standard Deviation (RSD) < 2%. |

| LOD | Lowest concentration that can be detected. | Signal-to-noise ratio of 3:1. |

| LOQ | Lowest concentration that can be quantified. | Signal-to-noise ratio of 10:1. |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results should be within acceptable limits. |

Optimization of Mobile Phases and Chromatographic Conditions

The separation of this compound from complex sample matrices is typically achieved using reversed-phase chromatography. The optimization of the mobile phase and other chromatographic parameters is critical for achieving good peak shape, resolution, and sensitivity.

Several studies have focused on developing and refining chromatographic conditions for the analysis of triterpenes, including this compound. For instance, in the analysis of chemical constituents from Millettia speciosa, an ACQUITY HSS T3 column (100 mm × 2.1 mm, 1.8 μm) is frequently employed. arabjchem.orgnih.gov The mobile phase often consists of a binary solvent system of water (containing an acidic modifier) and an organic solvent, typically acetonitrile. arabjchem.orgmdpi.com

The addition of a small percentage of an acid, such as formic acid, to the aqueous component of the mobile phase is a common strategy. An acidic mobile phase helps to suppress the ionization of acidic analytes like this compound, leading to better retention and improved peak symmetry on reversed-phase columns. Research indicates that a mixture of acetonitrile and 0.1% aqueous formic acid provides better separation and more satisfactory peak patterns compared to methanol-based mobile phases or neutral aqueous phases. arabjchem.orgnih.gov

A gradient elution program is necessary to effectively separate the compound from other matrix components with varying polarities. The gradient typically starts with a higher proportion of the aqueous phase, gradually increasing the percentage of the organic solvent (acetonitrile) to elute more hydrophobic compounds like this compound. arabjchem.orgmdpi.com The column temperature is also optimized, often maintained around 35 °C, to ensure reproducible retention times and efficient separation. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | ACQUITY HSS T3 (100 mm × 2.1 mm, 1.8 µm) | arabjchem.orgnih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | arabjchem.orgnih.gov |

| Flow Rate | 0.3 mL/min - 0.4 mL/min | arabjchem.orgmdpi.com |

| Column Temperature | 35 °C | arabjchem.orgnih.gov |

| Detection | Q-Exactive Orbitrap-MS or QTOF-MS/MS | arabjchem.orgmdpi.com |

| Ion Mode | Negative | arabjchem.orgnih.gov |

Assessment of Sensitivity (Limit of Detection, LOD; Limit of Quantification, LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govnih.gov

For HPLC or UHPLC methods, these values are crucial for determining the minimum amount of this compound that can be reliably identified and quantified in a sample. nih.gov They are typically established during method validation by analyzing a series of diluted standard solutions or spiked blank samples. nih.gov

While specific LOD and LOQ values for this compound are not detailed in the reviewed literature, the validation of analytical methods for other related triterpenoids from Ilex species confirms that these parameters are routinely determined. nih.govnih.gov The determination of LOD and LOQ is a standard part of method validation as per international guidelines. nih.gov For tandem mass spectrometry (MS/MS) detection, which offers high selectivity and sensitivity, these limits are generally very low, often in the sub-µg/mL range, making it suitable for trace-level analysis in complex biological matrices. nih.govjfda-online.com

Evaluation of Linearity and Reproducibility

Method validation for the analysis of this compound requires a thorough evaluation of linearity and reproducibility to ensure that the results are accurate and reliable.

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The instrument's response is then plotted against the concentration, and a calibration curve is generated using linear regression. A high correlation coefficient (r²), typically >0.99, indicates a strong linear relationship. researchgate.net For related triterpenoids, methods have been validated with good linearity over specified concentration ranges. nih.govresearchgate.net

Reproducibility refers to the precision of the method, indicating the degree of agreement between results when the analysis is repeated. It is typically evaluated at two levels:

Intra-day precision (repeatability): Assessed by analyzing replicate samples within the same day.

Inter-day precision (intermediate precision): Assessed by analyzing replicate samples on different days.

Precision is expressed as the relative standard deviation (%RSD) of the measurements. For bioanalytical methods, an RSD of less than 15% is generally considered acceptable. nih.gov The validation of HPLC methods for triterpenoids from plant extracts has demonstrated good precision and repeatability. nih.govnih.gov

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table illustrates how linearity and reproducibility data are typically presented. Specific values for this compound were not available in the reviewed literature.

Sample Preparation and Extraction Procedures

The preparation of samples is a crucial step to effectively extract this compound from its source material, typically plants like Millettia speciosa or Ilex species, and to remove interfering substances before chromatographic analysis. arabjchem.orgresearchgate.net

The general procedure involves several key steps:

Drying and Grinding: The plant material (e.g., leaves, roots) is first dried to remove moisture, often through air-drying or in an oven. arabjchem.orgrsc.org The dried material is then ground into a fine, homogeneous powder to increase the surface area for efficient solvent extraction. arabjchem.orgrsc.org